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molecular formula C14H12Cl2N2O B1236529 Pyrifenox CAS No. 83227-23-0

Pyrifenox

Cat. No. B1236529
M. Wt: 295.2 g/mol
InChI Key: CKPCAYZTYMHQEX-JXAWBTAJSA-N
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Patent
US04605656

Procedure details

A solution of 13.3 g of 2',4'-dichloro-2-(3-pyridyl)-acetophenone in 40 ml of ethanol is treated with 10 g of sodium carbonate and 8.3 g of O-methylhydroxylamine hydrochloride; the mixture is subsequently heated at reflux temperature while stirring. After 4 hours, the mixture is poured onto ice and extracted with ethyl acetate. The organic phase is washed, dried over sodium sulfate and concentrated under reduced pressure to yield 2',4'-dichloro-2-(3-pyridyl)-acetophenone O-methyl oxime as the E,Z-isomer mixture in the form of a yellowish oil. Chromatographic separation on silica gel with n-hexane/ethyl acetate (4:1) as the eluant yields firstly the E-isomer (nD20 =1.5845) and then the Z-isomer (nD20 =1.5745).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=O)[CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+].Cl.[CH3:25][O:26][NH2:27]>C(O)C>[CH3:25][O:26][N:27]=[C:9]([C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1])[CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CC=1C=NC=CC1)=O
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
8.3 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
ADDITION
Type
ADDITION
Details
the mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CON=C(CC=1C=NC=CC1)C1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04605656

Procedure details

A solution of 13.3 g of 2',4'-dichloro-2-(3-pyridyl)-acetophenone in 40 ml of ethanol is treated with 10 g of sodium carbonate and 8.3 g of O-methylhydroxylamine hydrochloride; the mixture is subsequently heated at reflux temperature while stirring. After 4 hours, the mixture is poured onto ice and extracted with ethyl acetate. The organic phase is washed, dried over sodium sulfate and concentrated under reduced pressure to yield 2',4'-dichloro-2-(3-pyridyl)-acetophenone O-methyl oxime as the E,Z-isomer mixture in the form of a yellowish oil. Chromatographic separation on silica gel with n-hexane/ethyl acetate (4:1) as the eluant yields firstly the E-isomer (nD20 =1.5845) and then the Z-isomer (nD20 =1.5745).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=O)[CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+].Cl.[CH3:25][O:26][NH2:27]>C(O)C>[CH3:25][O:26][N:27]=[C:9]([C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1])[CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CC=1C=NC=CC1)=O
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
8.3 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
ADDITION
Type
ADDITION
Details
the mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CON=C(CC=1C=NC=CC1)C1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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